molecular formula C11H18N4OS B14345179 N-(1-Methylethyl)-N'-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea CAS No. 100650-63-3

N-(1-Methylethyl)-N'-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea

Cat. No.: B14345179
CAS No.: 100650-63-3
M. Wt: 254.35 g/mol
InChI Key: CMLAIDPHEOSDLV-UHFFFAOYSA-N
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Description

N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea typically involves the reaction of isopropylamine with a suitable thiourea derivative. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Moderate temperatures ranging from 25°C to 80°C.

    Catalysts: Acid or base catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction to form corresponding amines.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea may be used as a ligand in coordination chemistry or as a building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In industry, this compound may be used in the development of new materials or as an additive in various formulations.

Mechanism of Action

The mechanism of action of N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiourea derivatives with different substituents. Examples include:

  • N-Phenyl-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea
  • N-Methyl-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea

Uniqueness

The uniqueness of N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea lies in its specific structural features, such as the isopropyl group and the tetrahydropyranoimidazole moiety, which may confer unique chemical and biological properties.

Properties

CAS No.

100650-63-3

Molecular Formula

C11H18N4OS

Molecular Weight

254.35 g/mol

IUPAC Name

1-propan-2-yl-3-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)thiourea

InChI

InChI=1S/C11H18N4OS/c1-7(2)15-11(17)12-5-9-10-8(3-4-16-9)13-6-14-10/h6-7,9H,3-5H2,1-2H3,(H,13,14)(H2,12,15,17)

InChI Key

CMLAIDPHEOSDLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NCC1C2=C(CCO1)NC=N2

Origin of Product

United States

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